synthesis of 1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid
synthesis of 1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid
An In-depth Technical Guide to the Synthesis of 1-[(Fmoc-amino)methyl]cyclobutanecarboxylic Acid
Abstract
This guide provides a comprehensive technical overview for the , a valuable constrained β-amino acid analogue used in peptide synthesis and drug discovery. The document details a robust, multi-step synthetic pathway starting from the commercially available precursor, 1,1-cyclobutanedicarboxylic acid. We will explore the strategic rationale behind the chosen synthetic route, provide detailed, step-by-step experimental protocols, and offer insights into reaction mechanisms, optimization, and troubleshooting. The guide is intended for researchers and professionals in organic chemistry, medicinal chemistry, and drug development who require a practical, field-proven methodology for accessing this important building block.
Introduction: The Significance of Constrained Amino Acids
In the fields of peptide science and medicinal chemistry, the development of peptidomimetics—molecules designed to mimic the structure and function of natural peptides—is a critical endeavor.[1] Natural peptides often suffer from poor metabolic stability and low bioavailability, limiting their therapeutic potential. The incorporation of unnatural, conformationally constrained amino acids is a powerful strategy to overcome these limitations.[2][3]
The cyclobutane ring, with its inherent puckered conformation, serves as an excellent scaffold for inducing conformational rigidity in a peptide backbone.[4] The target molecule, 1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid, is a β-amino acid analogue that introduces a specific geometric constraint. The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it directly suitable for use in standard solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide and protein chemistry.[5][6] This guide presents a reliable pathway to synthesize this compound, focusing on the synthesis of the core amino acid scaffold followed by its subsequent protection.
Overall Synthetic Strategy
The is approached via a two-stage process. The primary challenge lies in the regioselective functionalization of one of the two identical carboxylic acid groups of the starting material. The overall workflow is outlined below.
Caption: Reaction scheme for the synthesis of the core amino acid scaffold.
Experimental Protocol: 1-(Aminomethyl)cyclobutanecarboxylic Acid
Step 1: Synthesis of Cyclobutane-1,1-dicarboxylic Anhydride
-
In a round-bottom flask equipped with a reflux condenser, suspend 1,1-cyclobutanedicarboxylic acid (1.0 eq) in acetic anhydride (2.0 eq).
-
Heat the mixture to reflux (approx. 140 °C) for 3-4 hours. The solid should fully dissolve.
-
Allow the reaction to cool to room temperature and then cool further in an ice bath to crystallize the product.
-
Collect the crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Step 2: Synthesis of 1-(Methoxycarbonyl)cyclobutanecarboxylic Acid
-
Dissolve the anhydride (1.0 eq) from the previous step in anhydrous methanol (approx. 0.5 M solution).
-
Stir the solution at room temperature for 12-16 hours.
-
Remove the methanol under reduced pressure to yield the mono-ester as an oil, which is used in the next step without further purification.
Step 3: Synthesis of Methyl 1-(hydroxymethyl)cyclobutanecarboxylate
-
Dissolve the crude mono-ester (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Add borane-THF complex (1 M solution in THF, 1.1 eq) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Concentrate the mixture under reduced pressure. Perform an aqueous workup with ethyl acetate and a mild acid (e.g., 1M HCl) followed by a brine wash. Dry the organic layer over Na₂SO₄ and concentrate to yield the alcohol. Purify by silica gel chromatography if necessary.
Step 4: Synthesis of Methyl 1-(aminomethyl)cyclobutanecarboxylate
-
Dissolve the alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C.
-
Add methanesulfonyl chloride (1.2 eq) dropwise. Stir at 0 °C for 1 hour.
-
Wash the reaction mixture with cold water and brine. Dry the organic layer and concentrate in vacuo without heating. The crude mesylate is used immediately.
-
Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (2.0 eq).
-
Heat the mixture to 60-70 °C and stir for 8-12 hours.
-
After cooling, perform an aqueous workup with ethyl acetate. Wash thoroughly with water to remove DMF. Dry and concentrate to yield the crude azide.
-
Dissolve the crude azide in methanol. Add Palladium on carbon (10% w/w, 5 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) for 12-18 hours.
-
Filter the reaction through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the crude amine ester.
Step 5: Synthesis of 1-(Aminomethyl)cyclobutanecarboxylic Acid
-
Dissolve the crude amine ester (1.0 eq) in a mixture of THF and water (e.g., 3:1).
-
Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 4-6 hours.
-
Acidify the reaction mixture to pH ~6-7 with 1M HCl.
-
The product can be isolated by crystallization or by using ion-exchange chromatography.
| Stage 1: Reagent Summary | Role | Stoichiometry (eq) | Key Considerations |
| 1,1-Cyclobutanedicarboxylic Acid | Starting Material | 1.0 | Commercially available. |
| Acetic Anhydride | Dehydrating Agent | 2.0 | Forms the cyclic anhydride. |
| Methanol (Anhydrous) | Nucleophile/Solvent | Large Excess | Opens the anhydride to form the mono-ester. |
| Borane-THF Complex | Reducing Agent | 1.1 | Selectively reduces the carboxylic acid over the ester. |
| Methanesulfonyl Chloride | Activating Agent | 1.2 | Converts the alcohol to a good leaving group. |
| Sodium Azide | Nitrogen Nucleophile | 2.0 | Source of the amine nitrogen. Highly toxic. |
| Palladium on Carbon (10%) | Hydrogenation Catalyst | 0.05 | Reduces the azide to an amine. |
| Lithium Hydroxide | Base | 1.5 | Saponifies the methyl ester. |
Stage 2: Fmoc Protection
With the core amino acid in hand, the final step is the protection of the primary amine with the Fmoc group. This is a standard procedure in peptide chemistry, typically achieved by reacting the amino acid with an activated Fmoc derivative, such as N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. [7]
Mechanistic Rationale and Pathway
The reaction is a nucleophilic acyl substitution. The deprotonated amino group of the core scaffold acts as a nucleophile, attacking the carbonyl carbon of Fmoc-OSu. The succinimide group is an excellent leaving group, facilitating the formation of the stable carbamate linkage. A base, such as sodium bicarbonate or triethylamine, is required to deprotonate the amino group and neutralize the carboxylic acid, enhancing the nucleophilicity of the amine.
Caption: Reaction scheme for the N-terminal Fmoc protection.
Experimental Protocol: Fmoc Protection
-
Dissolve 1-(aminomethyl)cyclobutanecarboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stir the solution until the amino acid is fully dissolved. Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane.
-
Add the Fmoc-OSu solution dropwise to the stirring amino acid solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Once the reaction is complete (monitored by TLC), pour the mixture into ice-cold water.
-
Acidify the aqueous solution to pH 2-3 with cold 1M HCl. A white precipitate should form.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography to yield the pure final product.
| Stage 2: Reagent Summary | Role | Stoichiometry (eq) | Key Considerations |
| 1-(Aminomethyl)cyclobutanecarboxylic Acid | Substrate | 1.0 | Synthesized in Stage 1. |
| Fmoc-OSu | Protecting Group Source | 1.05 | Commercially available, moisture-sensitive. |
| Sodium Bicarbonate (NaHCO₃) | Base | Excess | Maintains basic pH for the reaction. |
| 1,4-Dioxane / Water | Solvent System | - | A common solvent mixture for Fmoc protection. |
Conclusion
This guide outlines a logical and robust synthetic route for preparing 1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid. By leveraging a strategy of anhydride formation and selective reduction, the key 1-(aminomethyl)cyclobutanecarboxylic acid scaffold can be efficiently synthesized from an inexpensive starting material. The subsequent Fmoc protection follows a well-established and reliable protocol. The successful execution of this synthesis provides access to a valuable building block for the creation of conformationally constrained peptides with potentially enhanced therapeutic properties.
References
- Bentham Science Publisher. (n.d.). Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides.
- Halab, L., et al. (2000). Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures. PubMed.
- Kabalka, G. W., & Yao, M. L. (2004). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. Journal of Organic Chemistry, 69(24), 8280-6.
- Hart, B. P., et al. (2006). Synthesis of Conformationally Constrained Lysine Analogues. ACS Publications.
- RSC Publishing. (n.d.). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1.
- National Institutes of Health. (2023). Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones.
-
Avotiņš, F. (1993). Aminoacids of the cyclobutane series. Russian Chemical Reviews, 62, 897-906. Retrieved from [Link]
- Chem-Impex. (n.d.). Fmoc-1-amino-1-cyclobutane carboxylic acid.
- Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis.
- ChemistryViews. (2023). New Derivatives of Cyclobutane β-Amino Acids.
- ChemicalBook. (n.d.). N-Boc-1-aminocyclobutanecarboxylic acid synthesis.
- PubChem. (n.d.). Fmoc-1-amino-1-cyclobutane carboxylic acid.
- PMC. (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.
- ResearchGate. (n.d.). Synthesis of N-Boc protected amino acid 20.
- PMC. (n.d.). Nonnatural Amino Acid Synthesis by Using Carbon-Hydrogen Bond Functionalization Methodology.
- PubChem. (n.d.). Fmoc-1-aminomethyl-cyclopentane carboxylic acid.
- Sigma-Aldrich. (n.d.). Fmoc-1-Amino-1-cyclobutanecarboxylic acid.
- Santa Cruz Biotechnology. (n.d.). Fmoc-1-amino-1-cyclobutane carboxylic acid.
- Google Patents. (n.d.). Synthesis of aminocyclopentane carboxylic acids.
- Molecules. (n.d.). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone.
- Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid.
- Sigma-Aldrich. (n.d.). 1-Amino-1-cyclobutanecarboxylic acid.
- National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- Sigma-Aldrich. (n.d.). Fmoc-GABA-OH.
- MDPI. (n.d.). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors.
- ChemicalBook. (n.d.). Cyclobutanecarboxylic acid synthesis.
- Chem-Impex. (n.d.). Boc-1-amino-1-cyclobutane carboxylic acid.
- Santa Cruz Biotechnology. (n.d.). 1-N-Boc-amino-cyclobutane carboxylic acid.
- Aapptec Peptides. (n.d.). Fmoc-4-Abu-OH.
- Chongqing Chemdad Co., Ltd. (n.d.). N-Boc-1-aminocyclobutanecarboxylic acid.
- ChemicalBook. (2025). FMOC-1-AMINO-1-CYCLOBUTANECARBOXYLIC ACID.
- UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory.
- ResearchGate. (2008). A Convenient Synthesis of Amino Acid Methyl Esters.
Sources
- 1. New Derivatives of Cyclobutane β-Amino Acids - ChemistryViews [chemistryviews.org]
- 2. Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. baranlab.org [baranlab.org]
- 5. chemimpex.com [chemimpex.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
